N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H17F4N3OS and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Agents
Pyrimidine derivatives have been studied for their anti-inflammatory properties. They could be used to develop new medications to treat inflammation-related conditions .
Antioxidant Properties
These compounds may also exhibit antioxidant activities, which could be beneficial in protecting cells from oxidative stress .
Antimicrobial Activity
Research suggests that pyrimidine compounds can have antimicrobial effects, making them potential candidates for treating bacterial infections .
Antitumor Applications
Some pyrimidine derivatives show promise in antitumor research, possibly offering new pathways for cancer treatment .
Antiviral Research
The antiviral properties of pyrimidines could lead to the development of new treatments for viral infections .
Antidepressant Effects
Pyrimidine compounds may have applications in mental health, particularly in the development of antidepressant drugs .
properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3OS/c19-12-3-5-13(6-4-12)27-10-17(26)23-8-7-16-24-14(11-1-2-11)9-15(25-16)18(20,21)22/h3-6,9,11H,1-2,7-8,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHSFHJZPYEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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